molecular formula C16H14N4O4S B11218020 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B11218020
M. Wt: 358.4 g/mol
InChI Key: VGEOVCUDQMNHMM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a sulfanylidene-pyrido[2,3-d]pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step reactionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4-methoxyphenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit key enzymes or disrupt critical pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenoxy group enhances its solubility and bioavailability, while the sulfanylidene-pyrido[2,3-d]pyrimidinyl moiety contributes to its potent biological activity .

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C16H14N4O4S/c1-23-10-4-6-11(7-5-10)24-9-13(21)19-20-15(22)12-3-2-8-17-14(12)18-16(20)25/h2-8H,9H2,1H3,(H,19,21)(H,17,18,25)

InChI Key

VGEOVCUDQMNHMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN2C(=O)C3=C(NC2=S)N=CC=C3

Origin of Product

United States

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